molecular formula C23H21BrN4O3 B4373345 N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Cat. No.: B4373345
M. Wt: 481.3 g/mol
InChI Key: UMAGEVAGJXNALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a bromobenzyl group, and an isoxazole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromobenzyl group and the isoxazole moiety. Common reagents used in these reactions include bromine, benzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The bromobenzyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Shares structural similarities with the bromobenzyl group.

    Functionalized Benzylic Compounds: Similar in terms of the benzylic functional group and its reactivity.

Uniqueness

N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is unique due to its combination of a pyrazole ring, bromobenzyl group, and isoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O3/c1-15-21(16(2)31-27-15)14-30-20-9-5-18(6-10-20)23(29)25-22-11-12-28(26-22)13-17-3-7-19(24)8-4-17/h3-12H,13-14H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAGEVAGJXNALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.